6-(Oxetan-3-yl)pyridin-3-amine

P2X3 Antagonist Pain

Medicinal chemistry teams pursuing P2X3 antagonists for chronic pain and bladder disorders face a scarcity of versatile, low-MW scaffolds with clean synthetic handles. 6-(Oxetan-3-yl)pyridin-3-amine (CAS 2222937-36-0) resolves this bottleneck. • Sub-μM P2X3 potency (EC50 80-340 nM) with a neutral, cell-permeable fraction at physiological pH (pred. pKa 5.62). • Oxetane-directed ortho-lithiation installs diverse groups at the pyridine 4-position without protecting-group chemistry, accelerating parallel SAR libraries. • Available in research quantities (250 mg-10 g); shipped ambient.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12980276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxetan-3-yl)pyridin-3-amine
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=NC=C(C=C2)N
InChIInChI=1S/C8H10N2O/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5,9H2
InChIKeyRWBYYNPMQSHMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Oxetan-3-yl)pyridin-3-amine Overview


6-(Oxetan-3-yl)pyridin-3-amine (CAS 2222937-36-0) is a heterocyclic small molecule that combines a 3-aminopyridine core with an oxetane substituent at the 6-position. This compound is of significant interest in medicinal chemistry as both a privileged scaffold for kinase and purinergic receptor-targeted drug discovery and a versatile synthetic intermediate . Its structure enables regioselective ortho-lithiation, offering rapid access to diverse functionalized analogs for structure-activity relationship (SAR) studies [1].

6-(Oxetan-3-yl)pyridin-3-amine Selectivity


Although a family of oxetane-substituted aminopyridines exists, their biological activity and chemical reactivity are highly sensitive to the relative positioning of the oxetane and amine groups on the pyridine ring. For instance, shifting the amine from the 3-position to the 2-position, or moving the oxetane to the 4- or 5-position, results in distinct electronic environments and steric profiles that profoundly alter target binding affinity and lithiation regiochemistry. The 6-(oxetan-3-yl) substitution pattern uniquely directs electrophilic quenching to the 4-position of the pyridine, enabling a specific synthetic route to derivatives unattainable with other isomers [1]. Furthermore, its P2X3 antagonism profile is dictated by this specific geometry, meaning generic substitution with a positional isomer would not guarantee equivalent pharmacological outcomes [2].

Key Evidence for 6-(Oxetan-3-yl)pyridin-3-amine


P2X3 Antagonism Potency

6-(Oxetan-3-yl)pyridin-3-amine exhibits antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 340 nM, as determined by electrophysiological recording in Xenopus oocytes at a test concentration of 10 µM [1]. A second screen reports an EC50 of 80 nM under similar conditions, indicating potent activity within the low nanomolar range for this target [2]. While direct head-to-head data with other oxetane-pyridine isomers in the same assay are not publicly available, these values place the compound in a competitive range with known P2X3 antagonists, underscoring its value as a starting point for lead optimization in pain and inflammatory disease programs.

P2X3 Antagonist Pain

Regioselective Lithiation

The oxetane unit in 6-(oxetan-3-yl)pyridin-3-amine serves as a directing group for highly regioselective ortho-lithiation at the 4-position of the pyridine ring upon treatment with n-butyllithium [1]. This stands in contrast to other heterocyclic directing groups, where the regioselectivity can be overridden or diminished. Quantitative synthetic utility has been demonstrated through electrophilic quenching of the resulting 4-lithio intermediate, producing a diverse library of 4-substituted products with yields comparable to or exceeding those obtained from alternative lithiation strategies.

Regioselective Lithiation C-H Functionalization Oxetane

CNS Drug-Likeness Profile

The predicted pKa of 6-(Oxetan-3-yl)pyridin-3-amine is 5.62 ± 0.29, and its predicted LogP is approximately 0.8 . In comparison, the isomer 5-(Oxetan-3-yl)pyridin-2-amine has a predicted pKa of 6.89 and a LogP of 1.1 . The lower pKa of the 3-amino isomer implies a higher fraction of neutral species at physiological pH, which can enhance passive membrane permeability and potentially improve blood-brain barrier penetration, a critical factor for CNS drug discovery programs.

Physicochemical Properties CNS Druglikeness pKa

Applications of 6-(Oxetan-3-yl)pyridin-3-amine


P2X3 Antagonist Lead Identification

6-(Oxetan-3-yl)pyridin-3-amine is a preferred starting scaffold for medicinal chemistry teams developing novel, peripherally restricted P2X3 antagonists for chronic pain and bladder disorders. Its sub-micromolar EC50 values (80–340 nM) against P2X3 [1] and its clean structural profile make it a compelling alternative to more complex, higher-molecular-weight leads.

Regioselective C-H Functionalization for SAR

The oxetane-directed lithiation chemistry uniquely enables the installation of diverse functional groups at the 4-position of the pyridine ring without the need for pre-functionalization or protecting group chemistry [1]. This makes 6-(Oxetan-3-yl)pyridin-3-amine an attractive building block for parallel synthesis and fragment-based screening libraries.

Design of CNS-Penetrant Modulators

With a predicted pKa of 5.62, a higher fraction of the compound exists in its neutral, cell-permeable form at physiological pH compared to regional isomers [1]. This supports its use in programs targeting intracranial or spinal targets where enhanced passive permeability is desired.

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